6-(2-Formylthiophen-4-YL)-2-hydroxypyridine
Overview
Description
6-(2-Formylthiophen-4-YL)-2-hydroxypyridine: is a chemical compound that has garnered attention in various fields of research due to its unique structural properties. This compound consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a formylthiophene group at the 6-position. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like acetylene and sulfur.
Formylation: The thiophene ring is then formylated using reagents such as formic acid or formyl chloride under acidic conditions.
Pyridine Ring Formation: The pyridine ring is synthesized separately, often starting from pyridine derivatives.
Coupling Reaction: The formylthiophene and hydroxypyridine are coupled together using a suitable coupling agent like palladium catalysts under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the pyridine ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomolecular Interactions: The compound can be used to study interactions with biomolecules like proteins and nucleic acids due to its unique functional groups.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine exerts its effects depends on its interaction with molecular targets. The hydroxyl and formyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, influencing their function. The compound can also participate in redox reactions, altering the oxidative state of biological molecules.
Comparison with Similar Compounds
- 6-(2-Formylthiophen-4-yl)nicotinic acid
- 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine
Comparison:
- 6-(2-Formylthiophen-4-yl)nicotinic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group, which can influence its reactivity and applications.
- 2-(2-Formylthiophen-4-yl)-5-hydroxypyridine: Similar but with the hydroxyl group at a different position, affecting its chemical behavior and potential uses.
Uniqueness: 6-(2-Formylthiophen-4-YL)-2-hydroxypyridine is unique due to the specific positioning of its functional groups, which provides distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
4-(6-oxo-1H-pyridin-2-yl)thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-5-8-4-7(6-14-8)9-2-1-3-10(13)11-9/h1-6H,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVXHACLEYZJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CSC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682682 | |
Record name | 4-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-68-9 | |
Record name | 4-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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